molecular formula C22H18N4O B1169109 CID 132472282

CID 132472282

Cat. No.: B1169109
M. Wt: 354.413
InChI Key: QNGBUIWRWJUXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 132472282 is a useful research compound. Its molecular formula is C22H18N4O and its molecular weight is 354.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H18N4O

Molecular Weight

354.413

InChI

InChI=1S/C22H18N4O/c1-13-6-8-15(9-7-13)18-17-11-10-14-4-2-3-5-16(14)20(17)27-22-19(18)21(23)26(24)12-25-22/h2-12,18,23H,24H2,1H3

InChI Key

QNGBUIWRWJUXBK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC5=C2C(=N)N(C=N5)N

Origin of Product

United States

Q & A

Basic Research Questions

Q. How to formulate research questions for mechanistic studies of CID 132472282?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population: What biological systems interact with this compound?
  • Intervention: How does this compound modulate enzymatic activity?
  • Comparison: Are its effects concentration-dependent compared to analogs?
  • Outcome: What measurable biomarkers validate its mechanism?
    Ensure questions are specific, testable, and aligned with gaps in existing literature .

Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls (e.g., known inhibitors for enzyme assays).
  • Replicates : Perform triplicate measurements for statistical validity.
  • Detailed Protocols : Document synthesis steps (e.g., solvent purity, reaction temperatures) and characterization methods (e.g., NMR, HPLC parameters). Reference established guidelines for chemical reproducibility .

Q. How to validate the purity and stability of this compound in experimental settings?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC-MS for purity assessment and accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to monitor degradation.
  • Data Reporting : Include chromatograms, mass spectra, and stability curves in supplementary materials. Cross-validate with independent methods like Karl Fischer titration for water content .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo data for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Re-examine experimental conditions (e.g., cell culture media vs. physiological pH).
  • Pharmacokinetic Analysis : Assess bioavailability and metabolite interference using LC-MS/MS.
  • Computational Modeling : Compare binding affinities in isolated proteins vs. whole-tissue models. Cite iterative analysis frameworks from qualitative research to triangulate discrepancies .

Q. What strategies optimize this compound’s synthetic protocol for scalability without compromising yield?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, temperature).
  • Green Chemistry Metrics : Evaluate atom economy and solvent selection (e.g., switch from DCM to ethyl acetate).
  • Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy. Reference cost-benefit analysis frameworks for method selection .

Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) to elucidate this compound’s polypharmacology?

  • Methodological Answer :

  • Systems Biology Tools : Use pathway enrichment analysis (e.g., KEGG, Reactome) and network pharmacology models.
  • Data Normalization : Apply batch correction algorithms (e.g., ComBat) to harmonize datasets.
  • Machine Learning : Train classifiers to predict off-target interactions using PubChem BioAssay data. Emphasize systematic data curation to avoid bias .

Q. What statistical methods are appropriate for dose-response studies of this compound in heterogeneous cell populations?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Heterogeneity Adjustment : Apply mixed-effects models to account for cell subpopulation variability.
  • Sensitivity Analysis : Calculate IC₅₀ confidence intervals via bootstrapping. Reference guidelines for rigorous statistical reporting .

Data Presentation and Ethics

Q. How to present contradictory spectral data (e.g., NMR shifts) for this compound in publications?

  • Methodological Answer :

  • Transparency : Include raw data in supplementary files and note instrument calibration dates.
  • Comparative Tables : List observed vs. predicted shifts with error margins.
  • Peer Review : Pre-submit data to repositories like Zenodo for independent validation. Follow journal-specific guidelines for ambiguous results .

Q. What ethical considerations apply to in vivo studies of this compound’s toxicity?

  • Methodological Answer :

  • 3Rs Principle : Ensure Replacement, Reduction, and Refinement in animal models.
  • Institutional Approval : Document IACUC or ethics committee approvals.
  • Data Sharing : Deposit toxicity profiles in public databases (e.g., CEBS) to prevent redundant testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.